molecular formula C8H10O6S B14000885 Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate CAS No. 90344-91-5

Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate

Cat. No.: B14000885
CAS No.: 90344-91-5
M. Wt: 234.23 g/mol
InChI Key: JIJHQLXARXABKH-UHFFFAOYSA-N
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Description

Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate is an organic compound with the molecular formula C7H8O6S It is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate typically involves the reaction of dimethyl malonate with sulfur-containing reagents under specific conditions. One common method includes the use of sulfur dichloride (SCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thietane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thietane derivatives.

    Substitution: Various substituted thietane compounds depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate: shares similarities with other thietane-containing compounds such as:

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique reactivity and potential applications. The presence of the dioxothietane ring makes it a valuable intermediate in synthetic chemistry, offering pathways to novel compounds with diverse functionalities.

Properties

CAS No.

90344-91-5

Molecular Formula

C8H10O6S

Molecular Weight

234.23 g/mol

IUPAC Name

dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate

InChI

InChI=1S/C8H10O6S/c1-13-7(9)6(8(10)14-2)5-3-15(11,12)4-5/h3-4H2,1-2H3

InChI Key

JIJHQLXARXABKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C1CS(=O)(=O)C1)C(=O)OC

Origin of Product

United States

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